molecular formula C25H20BrN3O5 B2471812 (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 380478-10-4

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No. B2471812
CAS RN: 380478-10-4
M. Wt: 522.355
InChI Key: IYBLFTARMUNACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20BrN3O5 and its molecular weight is 522.355. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A notable study presents a new synthesis approach for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involving amine-mediated demethylation of a precursor similar to the mentioned compound. This method highlights the feasibility of achieving selective demethylation under mild conditions, contributing to the efficient synthesis of pharmaceuticals like Entacapone, which has significant therapeutic implications in treating diseases like Parkinson's. The crystal structure of the Z-isomer of Entacapone, a significant human metabolite of the E-isomer, was established, providing valuable insights into its structural characteristics and in vitro activity against tuberculosis (TB) and dengue (Harisha et al., 2015).

Applications in Organic Synthesis

Another study explores the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to (Z)-adducts. This reaction demonstrates the compound's utility in synthesizing complex organic structures with high diastereoselectivity, further illustrating its potential in creating biologically active molecules with specific stereochemical configurations (Revial et al., 2000).

Chemical Reactivity and Product Formation

Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate reveals the formation of diverse pyridine products. This study indicates the compound's reactivity and potential to form a variety of chemical structures, which could be of interest in the development of new materials or pharmaceuticals (O'callaghan et al., 1999).

Potential in Drug Synthesis and Modification

A practical synthesis method for an orally active CCR5 antagonist demonstrates the compound's relevance in developing treatments for diseases like HIV/AIDS. The study showcases an efficient synthetic route that could facilitate the large-scale production of therapeutically relevant compounds (Ikemoto et al., 2005).

properties

IUPAC Name

(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O5/c1-16-12-21(29(31)32)10-11-22(16)28-25(30)19(14-27)13-18-4-3-5-23(33-2)24(18)34-15-17-6-8-20(26)9-7-17/h3-13H,15H2,1-2H3,(H,28,30)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBLFTARMUNACX-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.